Benzoic acid, 4-(1-hexynyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

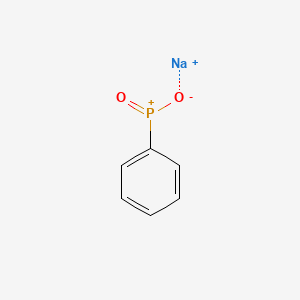

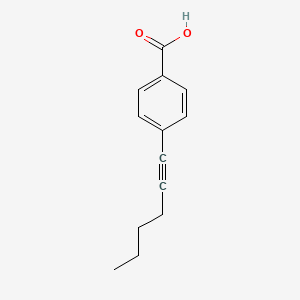

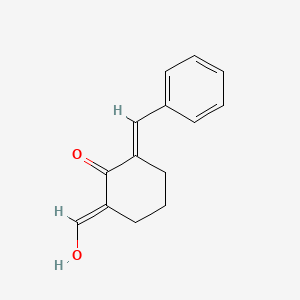

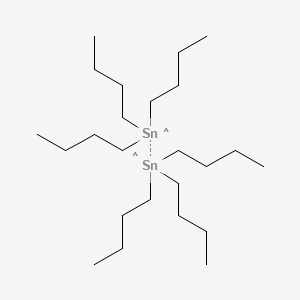

“Benzoic acid, 4-(1-hexynyl)-” is an organic compound that contains a total of 29 bonds. It has 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-(1-hexynyl)-” includes a six-membered aromatic ring, a carboxylic acid group, and a hydroxyl group . More detailed structural analysis may require advanced techniques such as X-ray diffraction .Chemical Reactions Analysis

While specific chemical reactions involving “Benzoic acid, 4-(1-hexynyl)-” are not available, benzoic acid, a related compound, can undergo various reactions. For example, it can be involved in acid-base reactions, changing from neutral to ionic forms . It can also be purified through recrystallization .Physical And Chemical Properties Analysis

“Benzoic acid, 4-(1-hexynyl)-” shares similar properties with benzoic acid. Benzoic acid is a colorless crystalline solid with a faintly pleasant odor. It is soluble in benzene, carbon tetrachloride, acetone, and alcohols. The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .Applications De Recherche Scientifique

Biosynthesis in Plants and Bacteria

Benzoic acid is a crucial biosynthetic building block in both plants and bacteria. It plays a significant role in forming benzoyl and benzyl groups, essential in various natural products. This includes its presence in zaragozic acids, paclitaxel (taxol), salicylic acid, and even in complex structures like cocaine. The biosynthesis of benzoic acid involves pathways mirroring fatty acid β‐oxidation, highlighting its fundamental role in secondary metabolism in plants (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Molecular Orientation in Liquid Crystals

Benzoic acid derivatives such as 4-pentylbenzoic acid and 4-hexylbenzoic acid have been studied for their behavior in liquid crystals. These studies, involving infrared spectroscopy, reveal how molecular orientation affects the stability of hydrogen-bonded benzoic acid dimers. This understanding is crucial for applications in materials science, especially in the development of new liquid crystalline materials (Kato, Jin, Kaneuchi, & Uryu, 1993).

Catalytic Functionalization in Organic Synthesis

The selective C–H bond functionalization of benzoic acids, including its derivatives, is a significant area in organic synthesis. Techniques like Pd(II)-catalyzed meta-C–H functionalizations provide valuable tools for creating synthetically useful benzoic acid derivatives. Such advancements are integral for drug molecule development and exploring natural products' structural diversity (Li, Cai, Ji, Yang, & Li, 2016).

Natural Occurrence and Additive Uses

Benzoic acid and its derivatives are naturally present in plant and animal tissues and are extensively used as preservatives and flavoring agents. Their widespread occurrence and utilization, especially in food, cosmetics, and pharmaceutical products, make them a subject of various environmental and health-related studies (Del Olmo, Calzada, & Nuñez, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

4-hex-1-ynylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-4H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFSWQRWLDUJQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440722 |

Source

|

| Record name | Benzoic acid, 4-(1-hexynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(1-hexynyl)- | |

CAS RN |

180516-85-2 |

Source

|

| Record name | Benzoic acid, 4-(1-hexynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)